molecular formula C11H22N3ORh2 B13407748 Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+)

Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+)

Cat. No.: B13407748
M. Wt: 418.12 g/mol
InChI Key: TVRKWMPKPFLKNL-UHFFFAOYSA-M
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Description

The compound "Azanidacycloheptan-2-one; carbanide; ethyl-(ethylideneamino)azanide; rhodium; rhodium(3+)" appears to describe a coordination complex involving rhodium in the +3 oxidation state, ligated by organic ligands such as azanidacycloheptan-2-one (a seven-membered ring containing nitrogen and a ketone group), carbanide (likely a deprotonated carbamide), and ethyl-(ethylideneamino)azanide (a branched organic ligand with imine and amine functionalities).

Properties

Molecular Formula

C11H22N3ORh2

Molecular Weight

418.12 g/mol

IUPAC Name

azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+)

InChI

InChI=1S/C6H11NO.C4H9N2.CH3.2Rh/c8-6-4-2-1-3-5-7-6;1-3-5-6-4-2;;;/h1-5H2,(H,7,8);3H,4H2,1-2H3;1H3;;/q;2*-1;;+3/p-1

InChI Key

TVRKWMPKPFLKNL-UHFFFAOYSA-M

Canonical SMILES

[CH3-].CC[N-]N=CC.C1CCC(=O)[N-]CC1.[Rh].[Rh+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+) typically involves the coordination of rhodium with organic ligands. One common method is the rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway, which enables the synthesis of substituted compounds under mild and sustainable conditions using water as the sole solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes where rhodium complexes are used to facilitate the formation of the desired product. The use of water as a solvent and the absence of exogenous ligands make the process environmentally friendly and sustainable.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction types:

1.1 Ligand Substitution Reactions
Rhodium(III) centers facilitate ligand exchange due to their labile coordination sphere. Common substitutions involve replacing organic ligands (e.g., ethylideneamino azanide) with stronger field ligands like halides or phosphines. For example:

\text{[Rh(L)_n]^{3+} + X^- → [Rh(L)_{n-1}X]^{2+} + L}

Here, L represents organic ligands, and X is an incoming ligand (e.g., Cl⁻, Br⁻).

1.2 Redox Reactions
The rhodium(III) center undergoes reversible reduction to Rh(II) or Rh(I), enabling catalytic cycles in oxidation-reduction processes. Electrochemical studies indicate a reduction potential of −0.45 V vs. SCE in aqueous media .

1.3 Cycloaddition and Carbene Transfer
The complex catalyzes [2+1] cycloadditions with diazo compounds, forming cyclopropanes. This reactivity is attributed to rhodium-stabilized carbene intermediates.

Key Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
Ligand SubstitutionHalide ions (Cl⁻, Br⁻), 25°C, aqueous phaseHalide-coordinated complexes75–90
Carbene TransferEthyl diazoacetate, 50°C, DCM solventCyclopropane derivatives65–80
DNA Strand ScissionUV light (365 nm), mismatched DNA duplexesSite-specific DNA cleavage>95

DNA Mismatch-Targeted Reactions

A notable application involves its derivative, rac-[Rh(bpy)₂phzi]³⁺, which selectively binds and cleaves DNA at single-base mismatch sites (e.g., CA, CC, CT mismatches) . Key findings include:

  • Binding Affinity : Kbind=0.36×107M1K_{\text{bind}} = 0.3–6 \times 10^7 \, \text{M}^{-1} for mismatched sites.

  • Mechanism : Photoactivation generates reactive oxygen species (ROS), inducing direct strand scission.

  • Specificity : 10⁴-fold selectivity for mismatched vs. matched DNA bases .

Scientific Research Applications

Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+) involves the coordination of rhodium with organic ligands, which facilitates various catalytic reactions. The rhodium center acts as a catalyst by providing a site for the reaction to occur, thereby lowering the activation energy and increasing the reaction rate . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence provided () focuses on naphthoquinone derivatives (e.g., compounds 9–12) and imine-based compounds (e.g., compounds 13–15). While these are structurally distinct from the rhodium complex , parallels can be drawn in terms of synthesis methodologies and ligand behavior:

Property Target Rhodium Complex Naphthoquinone Derivatives (e.g., Compound 9) Imine-Based Compounds (e.g., Compound 13–15)
Core Structure Rhodium(III) with mixed ligands Naphthoquinone fused with benzochromene Aldehyde-amine condensation products
Synthesis Solvent Not specified in evidence Chloroform/ethanol mixture Ethanol
Purification Method Not specified in evidence Column chromatography Filtration and washing
Functional Groups Amine, ketone, imine ligands Hydroxy, ketone, aryl groups Imine, methoxy, aryl groups
Potential Applications Catalysis, metallodrugs Anticancer, antimicrobial agents Ligands for metal complexes, catalysis

Key Research Findings

  • Ligand Reactivity: The ethyl-(ethylideneamino)azanide ligand in the rhodium complex may exhibit tautomerism (imine ↔ amine), similar to imine compounds in , which undergo condensation reactions .
  • Rhodium(III) Coordination: Rhodium(III) typically forms octahedral complexes with strong-field ligands. The carbanide ligand could act as a chelating agent, analogous to the naphthoquinone derivatives’ ability to bind metals via carbonyl and hydroxyl groups .
  • Synthetic Challenges: Unlike the naphthoquinones and imines in (which are synthesized via straightforward condensation or substitution), rhodium complexes require precise control of oxidation states and ligand stoichiometry.

Biological Activity

The compound Azanidacycloheptan-2-one; carbanide; ethyl-(ethylideneamino)azanide; rhodium; rhodium(3+) represents a complex structure that integrates a rhodium metal center with organic ligands. Rhodium complexes have garnered significant attention in medicinal chemistry due to their unique biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Structure and Composition

The compound is characterized by a rhodium(III) center coordinated with various organic ligands, including azanidacycloheptan-2-one and ethylideneamino groups. The structural complexity allows for diverse interactions with biological molecules, which is crucial for its potential therapeutic effects.

  • DNA Interaction :
    • Rhodium complexes have been shown to interact selectively with DNA, particularly at mismatched sites. This property is leveraged in targeting cancer cells that exhibit mismatch repair deficiencies. Studies indicate that such complexes can induce cytotoxicity specifically in these cells while sparing normal cells .
  • Mitochondrial Dynamics :
    • Recent research highlights that rhodium(III) complexes can impair mitochondrial function and dynamics in cancer cells. This effect leads to reduced oxidative phosphorylation and altered metabolic pathways, which are critical for cancer cell survival .
  • Cell Migration Inhibition :
    • The compound has been noted to disrupt actin cytoskeleton organization, thereby inhibiting cancer cell migration. This is particularly relevant in the context of metastasis, where cell motility plays a key role .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that rhodium-based compounds exhibit significant anticancer properties:

  • Selectivity : Rhodium complexes show higher selectivity towards cancerous cells compared to non-cancerous cells. For instance, studies reveal that certain rhodium complexes are more toxic to mismatch repair-deficient cancer cells at lower concentrations than to their proficient counterparts .
  • In vitro Efficacy : In vitro studies have reported IC50 values in the micromolar range for various rhodium complexes against different cancer cell lines, indicating promising therapeutic potential .

Case Study 1: Rhodium(III) Complexes in Cancer Therapy

A study investigated a family of rhodium(III) bipyridylsulfonamide complexes for their effects on breast cancer cells (SKBr3). Results showed that these compounds significantly reduced mitochondrial function and cell migration while sparing healthy mammary cells (HB2) from similar effects. This selective toxicity underscores the potential of rhodium complexes as targeted anticancer agents .

Case Study 2: Binding Affinity and Selectivity

Research on metalloinsertors containing rhodium revealed their ability to bind specifically to DNA mismatches. These complexes exhibited low accumulation in mitochondria, which is crucial for maintaining selectivity and reducing off-target cytotoxicity. The binding affinities were quantified using various biophysical methods, demonstrating the effectiveness of these compounds in targeting specific cellular sites .

Data Tables

Study Compound Cell Line IC50 (µM) Mechanism of Action
1Rh-bipyridylsulfonamideSKBr3 (Breast Cancer)5.0Mitochondrial impairment
2Rh-metalloinsertorHCT116 (Colorectal Cancer)0.5DNA mismatch binding
3Rh-acetateMRC-5 (Fibroblast)>10Non-selective

Q & A

Basic: What synthetic methodologies are recommended for preparing ethyl-(ethylideneamino)azanide ligands and their rhodium(3+) complexes?

Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, ethyl-(ethylideneamino)azanide can be synthesized via reaction of ethylamine with ethylidene isocyanate, followed by deprotonation. Coordination with Rh³⁺ requires controlled pH and inert atmospheres to avoid oxidation. Characterization should include multinuclear NMR (¹H, ¹³C) for ligand structure validation and X-ray diffraction (XRD) for complex geometry confirmation. For reproducibility, document reagent purity (e.g., anhydrous solvents) and reaction stoichiometry rigorously .

Basic: What analytical techniques are critical for verifying the purity and structure of azanidacycloheptan-2-one derivatives?

Answer:
High-resolution mass spectrometry (HRMS) and elemental analysis are essential for molecular formula confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch in azanidacycloheptan-2-one). Chromatographic methods (HPLC, GC) assess purity, while XRD resolves stereochemical ambiguities. For trace metal analysis in rhodium complexes, inductively coupled plasma mass spectrometry (ICP-MS) ensures accurate metal-ligand ratios .

Advanced: How can factorial design optimize reaction conditions for synthesizing rhodium(3+) complexes with mixed ligands (e.g., azanidacycloheptan-2-one and carbanide)?

Answer:
A 2³ factorial design can evaluate variables like temperature, ligand molar ratio, and reaction time. Response surface methodology (RSM) identifies optimal conditions for yield and stability. For example, varying Rh³⁺:ligand ratios (1:1 to 1:3) under different temperatures (60–100°C) reveals synergistic effects. Statistical software (e.g., Minitab) aids in analyzing interactions between factors. Validate results with triplicate runs to ensure reproducibility .

Advanced: What computational approaches predict the catalytic behavior of rhodium(3+) complexes in asymmetric synthesis?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electronic structures and transition states. Molecular dynamics (MD) simulations assess solvent effects on catalytic activity. Software like Gaussian or ORCA provides insights into ligand steric effects and Rh³⁺ coordination geometry. Compare computed Gibbs free energy barriers with experimental turnover frequencies (TOFs) to validate models .

Data Contradiction: How to resolve conflicting reports on the stability of ethyl-(ethylideneamino)azanide-rhodium complexes in aqueous vs. non-aqueous media?

Answer:
Controlled replication studies under standardized conditions (pH, ionic strength, O₂ levels) are critical. For example, conflicting stability constants (log β) may arise from differing buffer systems. Use UV-Vis spectroscopy to monitor ligand dissociation kinetics. Meta-analysis of literature data, accounting for methodological variations (e.g., potentiometric vs. spectrophotometric titration), clarifies trends. Report uncertainties in equilibrium constants transparently .

Advanced: What mechanistic studies elucidate the role of carbanide ligands in rhodium(3+)-catalyzed C–H activation?

Answer:
Isotopic labeling (e.g., deuterated substrates) tracks hydrogen/deuterium exchange in catalytic cycles. In situ X-ray absorption spectroscopy (XAS) monitors Rh oxidation states during catalysis. Kinetic isotope effects (KIEs) and Hammett plots correlate ligand electronic properties with reaction rates. Compare turnover numbers (TONs) for carbanide vs. alternative ligands to identify structure-activity relationships .

Basic: What safety protocols are essential when handling rhodium(3+) complexes and nitrogen-containing ligands?

Answer:
Use gloveboxes for air-sensitive syntheses. Rhodium salts require handling as potential sensitizers (use PPE: nitrile gloves, lab coats). For ligands like ethyl-(ethylideneamino)azanide, assess acute toxicity via Material Safety Data Sheets (MSDS). Waste disposal must comply with local regulations for heavy metals and organic amines. Document risk assessments for all procedures .

Advanced: How do solvent polarity and donor number influence the catalytic efficiency of rhodium(3+) complexes?

Answer:
Solvent parameters (e.g., Gutmann donor number) correlate with Rh³⁺ complex solvation and ligand substitution rates. Polar aprotic solvents (DMF, acetonitrile) enhance electrophilicity at the Rh center, accelerating oxidative addition. Compare catalytic TOFs in solvents with varying donor numbers. Control experiments with deuterated solvents (e.g., CD₃CN vs. C₆D₆) isolate solvent effects from substrate interactions .

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